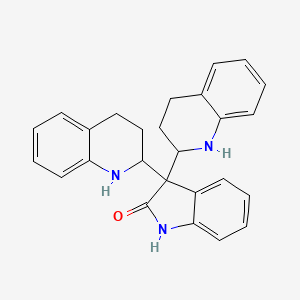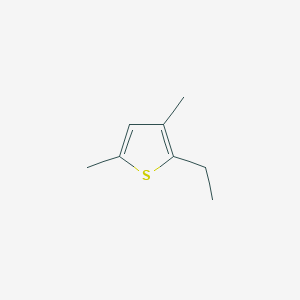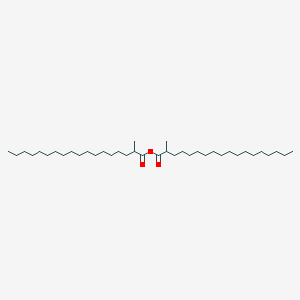
2-Methyloctadecanoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloctadecanoic anhydride is an organic compound with the molecular formula C38H74O3. It is a derivative of carboxylic acids and belongs to the class of acid anhydrides. This compound is characterized by its unique structure, which includes a methyl group attached to the octadecanoic acid backbone.
Vorbereitungsmethoden
2-Methyloctadecanoic anhydride can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with a carboxylate anion. This process can produce both symmetrical and unsymmetrical acid anhydrides . The reaction typically requires specific conditions, such as the presence of a base to neutralize the by-products and maintain the reaction environment.
Analyse Chemischer Reaktionen
2-Methyloctadecanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using hydride reagents.
Common reagents used in these reactions include water, alcohols, amines, and lithium aluminum hydride. The major products formed from these reactions are carboxylic acids, esters, amides, and primary alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyloctadecanoic anhydride has various applications in scientific research, particularly in the fields of chemistry and industry. It is used as a reagent in organic synthesis to produce esters and amides, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and polymers . Additionally, its derivatives are studied for their potential biological activities and applications in material science.
Wirkmechanismus
The mechanism of action of 2-Methyloctadecanoic anhydride involves nucleophilic acyl substitution. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. During the reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group is expelled, resulting in the formation of the final product .
Vergleich Mit ähnlichen Verbindungen
2-Methyloctadecanoic anhydride can be compared to other acid anhydrides, such as acetic anhydride and benzoic anhydride. While all these compounds share similar reactivity patterns, this compound is unique due to its longer carbon chain and the presence of a methyl group. This structural difference can influence its physical properties and reactivity. Similar compounds include:
- Acetic anhydride
- Benzoic anhydride
- Phthalic anhydride
These compounds are also used in organic synthesis and have applications in various industrial processes.
Eigenschaften
CAS-Nummer |
91357-09-4 |
|---|---|
Molekularformel |
C38H74O3 |
Molekulargewicht |
579.0 g/mol |
IUPAC-Name |
2-methyloctadecanoyl 2-methyloctadecanoate |
InChI |
InChI=1S/C38H74O3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3)37(39)41-38(40)36(4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |
InChI-Schlüssel |
PAPKSEWDAIFXFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)OC(=O)C(C)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


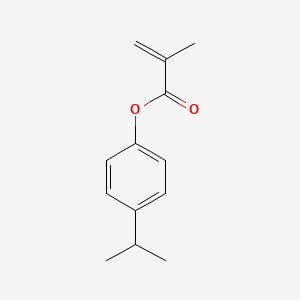
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

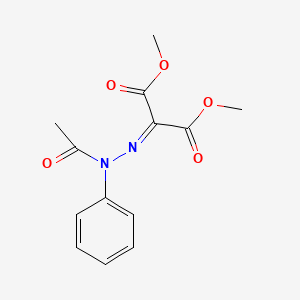
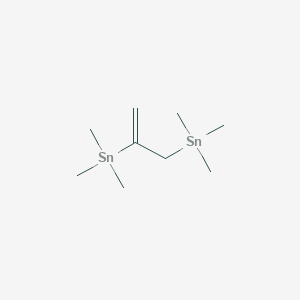
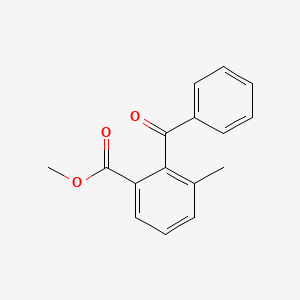
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
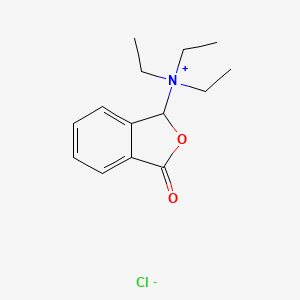
![Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate](/img/structure/B14353249.png)
![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
